molecular formula C15H14ClN5OS2 B453904 N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)THIOUREA

N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)THIOUREA

Cat. No.: B453904
M. Wt: 379.9g/mol
InChI Key: ZRDKJSXFXXLSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)THIOUREA is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and various functional groups such as cyano, chloro, and carbamothioyl. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)THIOUREA involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.

    Functional group modifications: The cyano, chloro, and carbamothioyl groups are introduced through various substitution reactions using appropriate reagents such as cyanogen bromide, thionyl chloride, and thiourea.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch reactors: For controlled addition of reagents and precise temperature control.

    Continuous flow reactors: For efficient mixing and heat transfer, leading to faster reaction times and higher throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Conducted under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reducing agent.

    Substitution: Performed in polar or non-polar solvents depending on the nature of the substituent and the desired product.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)THIOUREA is unique due to its combination of functional groups and the presence of both pyrazole and thiophene rings. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.

Properties

Molecular Formula

C15H14ClN5OS2

Molecular Weight

379.9g/mol

IUPAC Name

4-chloro-N-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H14ClN5OS2/c1-7-11(16)12(21(2)20-7)13(22)18-15(23)19-14-9(6-17)8-4-3-5-10(8)24-14/h3-5H2,1-2H3,(H2,18,19,22,23)

InChI Key

ZRDKJSXFXXLSFH-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCC3)C#N)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCC3)C#N)C

Origin of Product

United States

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